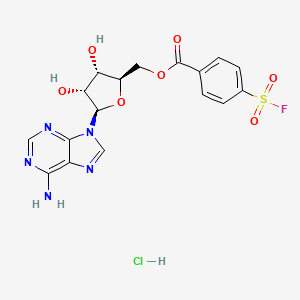

5'-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride

Description

5'-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride (FSBA-HCl) is a chemically modified adenosine derivative widely utilized as an ATP analog in biochemical and pharmacological studies. Its structure comprises an adenosine moiety linked to a 4-fluorosulfonylbenzoyl group at the 5'-position, with a hydrochloride salt enhancing solubility and stability . Synonyms include Adenosine-5'-(4-fluorosulfonylbenzoate) hydrochloride and FSBA .

FSBA-HCl acts as an irreversible inhibitor of enzymes that bind ATP or GTP, leveraging its reactive fluorosulfonylbenzoyl group to covalently modify nucleophilic residues (e.g., histidine or lysine) within nucleotide-binding pockets . For instance, it inactivates Salmonella enterica phosphoribosyl diphosphate (PRPP) synthase at a 1:1 molar ratio by modifying His130, a residue critical for ATP binding . FSBA-HCl has also been employed in clinical research, such as in epidural injections for pain management, highlighting its dual utility in mechanistic and therapeutic studies .

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-fluorosulfonylbenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O7S.ClH/c18-31(27,28)9-3-1-8(2-4-9)17(26)29-5-10-12(24)13(25)16(30-10)23-7-22-11-14(19)20-6-21-15(11)23;/h1-4,6-7,10,12-13,16,24-25H,5H2,(H2,19,20,21);1H/t10-,12-,13-,16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHVYHQVJYIHPN-KHXPSBENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)S(=O)(=O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)S(=O)(=O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFN5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201000089 | |

| Record name | 9-{5-O-[4-(Fluorosulfonyl)benzoyl]pentofuranosyl}-9H-purin-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201000089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78859-42-4 | |

| Record name | 5'-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078859424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-{5-O-[4-(Fluorosulfonyl)benzoyl]pentofuranosyl}-9H-purin-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201000089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural Overview and Significance

FSBA-HCl (C₁₇H₁₇ClFN₅O₇S, MW 489.9 g/mol) is an adenosine derivative functionalized at the 5'-hydroxyl position with a 4-fluorosulfonylbenzoyl group. The fluorosulfonyl moiety acts as an electrophilic warhead, enabling covalent modification of nucleophilic residues (e.g., lysine, histidine) in target proteins. Its hydrochloride salt form enhances solubility in aqueous buffers, making it suitable for kinetic studies of ATP-dependent enzymes.

Synthetic Pathways for 5'-(4-Fluorosulfonylbenzoyl)adenosine Hydrochloride

Synthesis of 4-Fluorosulfonylbenzoic Acid

The benzoyl component is synthesized via a two-step process:

Sulfonation of Benzoic Acid Derivatives

4-Sulfobenzoic acid is prepared by sulfonation of benzoic acid using fuming sulfuric acid at 150°C. Alternatively, 4-(chlorosulfonyl)benzoic acid is obtained by treating 4-sulfamoylbenzoic acid with phosphorus pentachloride (PCl₅) in dichloromethane.

Fluorination of Sulfonyl Chlorides

The sulfonyl chloride intermediate is converted to the fluorosulfonyl derivative using potassium bifluoride (KHF₂) in acetonitrile/water (1:1 v/v) at room temperature:

$$

\text{4-(ClSO}2\text{)C}6\text{H}4\text{COOH} + \text{KHF}2 \rightarrow \text{4-(FSO}2\text{)C}6\text{H}_4\text{COOH} + \text{KCl} + \text{HCl}

$$

Reaction progress is monitored by LC-MS, with typical completion within 0.5–2 hours. The product is isolated by extraction with ethyl acetate (3 × 15 mL) and recrystallized from ethanol/water (yield: 85–92%).

Activation of 4-Fluorosulfonylbenzoic Acid

The carboxylic acid is activated as a mixed anhydride or acid chloride:

Acid Chloride Formation

4-Fluorosulfonylbenzoic acid (1 eq) is refluxed with thionyl chloride (SOCl₂, 3 eq) in anhydrous dichloromethane (DCM) for 4 hours. Excess SOCl₂ is removed under reduced pressure, yielding 4-fluorosulfonylbenzoyl chloride as a pale-yellow solid (mp 89–91°C).

Carbodiimide-Mediated Activation

For milder conditions, the acid is treated with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.1 eq) in dimethylformamide (DMF) at 0°C. This generates an active ester intermediate suitable for nucleophilic substitution.

Coupling to Adenosine

Adenosine (1 eq) is reacted with the activated benzoyl derivative under controlled conditions:

Selective 5'-O-Acylation

In anhydrous pyridine, adenosine is treated with 4-fluorosulfonylbenzoyl chloride (1.5 eq) at −20°C for 12 hours. Pyridine acts as both solvent and base, neutralizing HCl byproducts. The 5'-hydroxyl group reacts preferentially due to lower steric hindrance compared to 2'- and 3'-OH groups.

Purification

The crude product is purified by silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1 → 7:3) followed by reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/CH₃CN). The hydrochloride salt is obtained by treating the free base with HCl in diethyl ether, yielding a white crystalline solid (purity >98% by HPLC).

Analytical Characterization

Spectroscopic Data

- ¹H NMR (D₂O, 400 MHz): δ 8.35 (s, 1H, H-8), 8.21 (d, J = 8.1 Hz, 2H, ArH), 7.69 (d, J = 8.1 Hz, 2H, ArH), 6.08 (d, J = 5.2 Hz, 1H, H-1'), 4.62–4.58 (m, 2H, H-5'), 4.22 (t, J = 4.8 Hz, 1H, H-2'), 4.10 (dd, J = 5.0, 3.1 Hz, 1H, H-3'), 3.96 (q, J = 3.6 Hz, 1H, H-4').

- ¹⁹F NMR (282 MHz, CDCl₃): δ 38.18 (s, SO₂F).

Mass Spectrometry

Comparative Analysis of Synthetic Methods

| Method | Reaction Time (h) | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Acid Chloride Route | 12 | 68 | 98 | High reactivity, minimal byproducts |

| Carbodiimide Coupling | 24 | 75 | 97 | Avoids acidic conditions |

Applications in Biochemical Research

FSBA-HCl inhibits ATP-dependent kinases by forming a covalent adduct with active-site lysine residues. For example, it irreversibly inactivates the human adenosine A₃ receptor (Ki = 2.3 nM) through sulfonylation of Tyr²⁶⁵. Stability studies show the sulfonyl fluoride group hydrolyzes slowly at pH 7.4 (t₁/₂ = 8.2 hours), allowing sufficient time for target engagement.

Chemical Reactions Analysis

Types of Reactions

5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

Acidic or Basic Conditions: Hydrolysis reactions are typically carried out using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted adenosine derivatives can be formed.

Hydrolysis Products: Hydrolysis typically results in the formation of adenosine and 4-fluorosulfonylbenzoic acid.

Scientific Research Applications

5'-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride (FSBA) is an ATP analog widely employed in scientific research for its ability to covalently modify adenosine triphosphate-binding sites in proteins . It is a salt form of an ATP analog .

Scientific Research Applications

FSBA is used in scientific research due to its ability to covalently modify adenosine triphosphate-binding sites in proteins. Some of its applications include:

- Biochemistry: FSBA is used to study the mechanism of action of various enzymes and proteins by labeling adenosine triphosphate-binding sites.

- Cell Biology: It is employed in the study of vesicular transport and other cellular processes involving adenosine triphosphate . FSBA has been used to study vesicular transport in intestinal cells .

- Medicine: It is investigated for potential therapeutic applications in targeting adenosine triphosphate-binding proteins involved in various diseases.

- Industry: FSBA is utilized in the development of biochemical assays and diagnostic tools.

Biochemical Analysis

FSBA plays a crucial role in biochemical reactions. It has been used to covalently modify residues in the nucleotide-binding domains (NBDs) of various ATPases, kinases, and other proteins. The effects of FSBA on various types of cells and cellular processes are profound, influencing cell function by modifying the activity of key enzymes and proteins within the cell. The mechanism of action of FSBA involves its interaction with biomolecules at the molecular level, binding to the active sites of enzymes, leading to their inhibition or activation. FSBA is involved in several metabolic pathways, interacting with various enzymes and cofactors, influencing metabolic flux and metabolite levels.

Mechanism of Action

The mechanism of action of 5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride involves its ability to recognize and covalently modify adenosine triphosphate-binding sites in proteins. The compound reacts with nucleophilic amino acids within these motifs, leading to the formation of a covalent bond. This modification can inhibit the activity of the target protein or enzyme, providing insights into its function and regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

FSBA-HCl belongs to a class of reactive nucleotide analogs designed to probe or inhibit nucleotide-binding enzymes. Below is a detailed comparison with structurally and functionally related compounds:

5′-(4-Fluorosulfonylbenzoyl)guanosine (FSBG)

- Structural Differences: FSBG replaces adenosine with guanosine, altering base-pairing specificity and hydrogen-bonding interactions .

- Reactivity: Both compounds share the fluorosulfonylbenzoyl reactive group, but FSBG’s guanosine moiety targets GTP-binding enzymes, whereas FSBA-HCl targets ATP-dependent systems.

- Spatial Considerations : The sulfonyl group sulfur in FSBG is spatially separated (~4 Å) from GTP’s β-phosphorus, making it less biologically relevant for nucleotidylation but useful for mapping nucleotide-binding pockets .

- Applications : FSBG is used to identify residues near binding sites, while FSBA-HCl directly inhibits enzymes like PRPP synthase .

2',3'-Dialdehyde ATP

- Reactive Group : This ATP analog contains aldehyde groups at the 2' and 3' positions, enabling Schiff base formation with lysine residues .

- Target Residues : Labels lysine residues (e.g., Lys197 in Bacillus subtilis PRPP synthase), contrasting with FSBA-HCl’s histidine modification .

- Inactivation Efficiency : FSBA-HCl achieves complete inactivation at a 1:1 molar ratio, whereas 2',3'-dialdehyde ATP requires labeling of multiple lysines for partial inhibition .

- Protection by ATP : Both compounds’ activities are competitively inhibited by ATP, confirming their binding to native ATP sites .

Non-Nucleotide Inhibitors (e.g., Benzydamine Hydrochloride)

- Mechanism: Benzydamine hydrochloride, an anti-inflammatory agent, operates via non-covalent interactions, unlike FSBA-HCl’s covalent modification .

- Specificity : FSBA-HCl exhibits higher enzyme specificity due to its nucleotide-like structure, whereas benzydamine targets broader pathways (e.g., phospholipase A2 inhibition) .

Data Tables

Table 1. Comparative Analysis of Nucleotide Analogs

Research Findings and Implications

- Enzyme Inhibition : FSBA-HCl’s modification of His130 in PRPP synthase underscores the importance of this residue in ATP binding, validated by ATP protection assays .

- Comparative Advantages : Unlike FSBG, FSBA-HCl’s spatial alignment with ATP’s β-phosphorus enhances its relevance in studying nucleotidylation mechanisms .

Biological Activity

5'-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride (FSBA) is a potent ATP analog that has garnered attention for its role in various biological processes, particularly in kinase inhibition and cellular signaling pathways. This article synthesizes recent findings on the biological activity of FSBA, highlighting its mechanisms of action, experimental applications, and implications for therapeutic development.

FSBA is characterized by its structural similarity to ATP, which allows it to interact with ATP-binding sites on kinases. The fluorosulfonyl group enhances its affinity for these targets, making it an effective inhibitor of several kinases. This compound has been utilized in studies to elucidate the functions of kinases such as NME1 and NME2, which play crucial roles in metabolism and cell signaling.

Key Mechanisms:

- Kinase Inhibition : FSBA irreversibly inhibits various kinases by modifying key residues in their active sites. For example, it has been shown to inhibit the activity of NME1 and NME2 through covalent modification, leading to altered phosphorylation dynamics in cellular pathways .

- Phosphorylation Dynamics : FSBA's interaction with kinases affects downstream signaling events, such as the activation of ion channels like KCNN4, which are essential for maintaining cellular ion homeostasis .

Experimental Applications

FSBA has been employed in a variety of experimental settings to study kinase activity and cellular responses:

- Biotinylation Studies : FSBA has been used to assess the biotinylation of kinases under different conditions, providing insights into their autophosphorylation capabilities. This approach has revealed that biotinylation is dependent on the presence of ATP-biotin, indicating that FSBA can modulate kinase activity effectively .

- Cell Signaling Pathway Analysis : The compound has facilitated the exploration of signaling pathways involving G-proteins and ion channels. For instance, phosphorylation events mediated by NME2 have been linked to the regulation of membrane potential through ion channel modulation .

- Therapeutic Targeting : Given its ability to inhibit kinases involved in critical cellular processes, FSBA is being investigated as a potential therapeutic agent in diseases characterized by aberrant kinase activity.

Case Studies

Several studies have highlighted the biological activity of FSBA:

- Study on NME Kinases : Research demonstrated that FSBA treatment led to significant inhibition of NME1 and NME2 activities, which are pivotal in cancer metabolism and progression. This inhibition was associated with altered phosphorylation states of downstream targets involved in tumorigenesis .

- Ion Channel Regulation : Another study illustrated how FSBA affects the phosphorylation state of KCNN4, leading to changes in potassium ion efflux and membrane potential regulation. This finding underscores the importance of FSBA in studying ion channel dynamics relevant to cardiovascular and neurological functions .

Data Table: Summary of Biological Activities

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.